
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Description
Molecular Identity and Basic Characteristics
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid represents a sophisticated organic compound characterized by its distinctive structural features and chemical properties. The compound bears the Chemical Abstracts Service registry number 79799-26-1 and adheres to the molecular formula C₁₀H₁₉NO₄, corresponding to a molecular weight of 217.26 grams per mole. The International Union of Pure and Applied Chemistry systematic name precisely describes the compound as 4-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, reflecting its complex structural arrangement.
The molecular architecture of this compound features several key structural elements that define its chemical behavior and synthetic utility. The presence of a tert-butoxycarbonyl protecting group attached to an amino functionality represents the most significant structural feature, as this arrangement provides selective protection during multi-step synthetic procedures. The compound incorporates a branched alkyl chain with a methyl substituent at the second carbon position, distinguishing it from linear amino acid derivatives and contributing to its unique steric properties.
Physical characterization reveals that this compound exists as a solid under standard laboratory conditions, exhibiting stability when stored appropriately. The compound demonstrates solubility in common organic solvents including ethanol and dichloromethane, which facilitates its incorporation into various synthetic protocols. These solubility characteristics prove essential for practical applications in organic synthesis, where solvent compatibility directly influences reaction efficiency and product isolation.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₄ | |
Molecular Weight | 217.26 g/mol | |
Chemical Abstracts Service Number | 79799-26-1 | |
Physical State | Solid | |
Solubility | Ethanol, Dichloromethane |
Historical Context in Amino Acid Chemistry
The development of this compound must be understood within the broader historical context of amino acid protection strategies and the evolution of peptide synthesis methodologies. The tert-butyloxycarbonyl protecting group, which forms the foundation of this compound's protective functionality, was introduced in the late 1950s and rapidly gained acceptance in peptide synthesis applications. This protecting group represented a significant advancement over earlier protection strategies, offering improved stability and more predictable deprotection conditions.
The historical significance of tert-butyloxycarbonyl protection extends beyond its initial applications in peptide chemistry. Early practitioners in the field recognized that primary amines possessed unique characteristics, particularly their ability to accommodate multiple protecting groups simultaneously. This recognition led to the development of sophisticated protection strategies that could accommodate the structural complexity required for advanced synthetic targets. The introduction of tert-butyloxycarbonyl protection marked a breakthrough that enabled chemists to approach previously inaccessible synthetic challenges with confidence.
As the field of protecting group chemistry matured, the preferences within the scientific community evolved significantly. While early monographs devoted to protecting groups initially overlooked the full potential of tert-butyloxycarbonyl derivatives, more recent assessments have elevated these compounds to prominence. Contemporary evaluations now rank tert-butyloxycarbonyl derivatives as "one of the most commonly used protective groups for amines," reflecting their proven utility across diverse synthetic applications.
The evolution of amino acid chemistry has witnessed the development of numerous specialized derivatives, with compounds like this compound representing the culmination of decades of research into selective protection strategies. The Chemical Abstracts Service registry currently documents over 72 million organic and inorganic compounds, with nearly 0.7% containing common protecting groups, demonstrating the widespread adoption of these protective strategies. Among these protected compounds, over 65% incorporate tert-butyloxycarbonyl groups, with the majority featuring single substituents in addition to hydrogen.
Significance in Organic Chemistry and Biochemistry
The significance of this compound in organic chemistry stems from its role as a versatile building block in synthetic applications requiring precise control over amino group reactivity. The compound serves as an exemplary representative of amino acid derivatives specifically designed for use in synthetic organic chemistry, where the protection of amino functionalities becomes crucial for successful multi-step synthesis procedures. The tert-butoxycarbonyl group provides essential protection that prevents unwanted reactions during synthesis, making this compound particularly valuable in peptide synthesis and related applications where control over chemical reactivity remains paramount.
In biochemical contexts, the compound's significance extends to its potential applications in the development of peptide-based therapeutics and research tools. The protection afforded by the tert-butoxycarbonyl group enables chemists to construct complex peptide sequences with precision, as the protecting group can be selectively removed under specific conditions without affecting other functional groups present in the molecule. This selectivity proves essential in the synthesis of biologically active peptides, where the preservation of native amino acid functionality directly impacts biological activity.
The synthetic utility of this compound becomes particularly apparent when considering the flexibility of tert-butyloxycarbonyl protection and deprotection protocols. Addition of the tert-butyloxycarbonyl group can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide. Alternative protocols utilizing 4-dimethylaminopyridine as the base in acetonitrile solution provide additional flexibility for specific synthetic requirements. This diversity of protection protocols ensures compatibility with a wide range of synthetic strategies.
The deprotection phase of synthetic sequences involving this compound demonstrates equal versatility and precision. Removal of the tert-butyloxycarbonyl group can be accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. These deprotection conditions provide reliable access to the free amino acid derivative while maintaining compatibility with other functional groups commonly encountered in complex synthetic targets. The predictable nature of these deprotection reactions contributes significantly to the compound's utility in synthetic planning.
Comparative Overview with Related tert-Butyloxycarbonyl-Protected Amino Acids
A comprehensive comparison of this compound with related tert-butyloxycarbonyl-protected amino acids reveals important structural and functional relationships that illuminate the compound's unique characteristics within this chemical family. The landscape of tert-butyloxycarbonyl-protected amino acids encompasses numerous well-characterized compounds, each offering distinct structural features and synthetic applications. tert-Butyloxycarbonyl-leucine hydrate, bearing the Chemical Abstracts Service number 200936-87-4, represents one of the most closely related compounds in terms of structural similarity.
tert-Butyloxycarbonyl-leucine hydrate exhibits a molecular formula of C₁₁H₂₁NO₄·H₂O with a molecular weight of 249.31 grams per mole, demonstrating the structural relationship to this compound while highlighting the differences in chain length and branching patterns. The leucine derivative maintains a purity exceeding 99.0% according to thin-layer chromatography analysis, with a melting point ranging from 85.0 to 88.0 degrees Celsius. The specific rotation of tert-butyloxycarbonyl-leucine hydrate measures -24.0 to -26.0 degrees when measured at 20 degrees Celsius using a concentration of 2% in acetic acid.
tert-Butyloxycarbonyl-valine represents another significant member of this compound family, characterized by the Chemical Abstracts Service number 13734-41-3 and molecular formula C₁₀H₁₉NO₄. The molecular weight of 217.3 grams per mole places this compound in direct comparison with this compound, though the structural arrangement differs substantially. tert-Butyloxycarbonyl-valine demonstrates an assay purity of at least 99.0% according to thin-layer chromatography analysis, with an optical activity of [α]₂₀/D −6.2±0.5° when measured at a concentration of 1% in acetic acid.
Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Optical Activity |
---|---|---|---|---|
This compound | C₁₀H₁₉NO₄ | 217.26 | 79799-26-1 | Not specified |
tert-Butyloxycarbonyl-leucine hydrate | C₁₁H₂₁NO₄·H₂O | 249.31 | 200936-87-4 | -24.0 to -26.0° |
tert-Butyloxycarbonyl-valine | C₁₀H₁₉NO₄ | 217.3 | 13734-41-3 | -6.2±0.5° |
tert-Butyloxycarbonyl-alanine | C₈H₁₅NO₄ | 189.21 | 15761-38-3 | -25±1° |
tert-Butyloxycarbonyl-alanine, with Chemical Abstracts Service number 15761-38-3, provides insight into the structural progression within this compound family. The molecular formula C₈H₁₅NO₄ and molecular weight of 189.21 grams per mole demonstrate the impact of chain length reduction on overall molecular characteristics. This compound maintains a purity of at least 99.0% according to thin-layer chromatography analysis and exhibits an optical activity of [α]₂₀/D −25±1° when measured at a concentration of 2% in acetic acid. The melting point range of 79-83 degrees Celsius provides additional comparative data for understanding the thermal characteristics of these related compounds.
The reaction suitability profiles of these related compounds demonstrate remarkable consistency across the family, with all members proving suitable for tert-butyloxycarbonyl solid-phase peptide synthesis, carbon-hydrogen activation reactions, and general peptide synthesis applications. This consistency underscores the fundamental utility of the tert-butyloxycarbonyl protecting group strategy across diverse structural contexts. The functional group composition remains consistent across these compounds, with each featuring both amine and carboxylic acid functionalities protected or activated as appropriate for synthetic applications.
Propriétés
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJIDPAYKUADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79799-26-1 | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Boc Protection of 2-Amino-2-methylbutanoic Acid
The primary and most common synthetic route to 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid involves the protection of the amino group of 2-amino-2-methylbutanoic acid using di-tert-butyl dicarbonate (Boc2O). This reaction is typically performed in the presence of a base such as triethylamine to neutralize the acid generated during the reaction.
- Starting material: 2-amino-2-methylbutanoic acid
- Protecting agent: Di-tert-butyl dicarbonate (Boc2O)
- Base: Triethylamine or similar organic base
- Solvent: Dichloromethane (CH2Cl2) or other aprotic organic solvents
- Temperature: Room temperature (ambient)
- Reaction time: Several hours, typically 2–24 hours depending on scale and conditions
The amino group nucleophilically attacks the Boc2O carbonyl carbon, forming a carbamate intermediate. The base scavenges the released acid (carbonic acid derivative), driving the reaction forward to yield the Boc-protected amino acid.
- High yield of Boc-protected product
- Mild reaction conditions prevent racemization or side reactions
- Product obtained as a white solid after workup and purification
This method is widely reported in literature and industrial protocols for Boc-protected amino acids synthesis.
Asymmetric Reduction Route via Catalytic Hydrogenation
An alternative preparation involves asymmetric catalytic hydrogenation of an unsaturated precursor bearing the Boc-protected amino group. For example, the compound (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid can be hydrogenated to yield the Boc-protected amino acid derivative.
- Catalyst: Nickel(II) acetate tetrahydrate with chiral ligand (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- Hydrogen source: Ammonium formate (transfer hydrogenation)
- Solvent: Ethanol
- Temperature: 55°C
- Reaction time: 8 hours
- Atmosphere: Air or inert atmosphere
Procedure Summary:
- The unsaturated Boc-protected amino acid derivative is mixed with catalyst, ammonium formate, and ethanol.
- The mixture is stirred at 55°C for 8 hours to achieve asymmetric reduction.
- After reaction completion, ethanol is removed under reduced pressure.
- The residue is treated with diatomaceous earth and isopropyl acetate, filtered, then crystallized by slow addition of n-heptane and cooling.
- The product is isolated by filtration and drying under vacuum.
- Yield reported at 91.9%
- Product obtained as a white solid
- High enantiomeric purity due to asymmetric catalysis
This method is particularly valuable for preparing chiral Boc-protected amino acids with high stereochemical control and is exemplified in the synthesis of related compounds such as Sacubitril intermediates.
Industrial Scale Synthesis Using Continuous Flow Microreactor Systems
For large-scale and industrial production, continuous flow microreactor technology has been applied to Boc-protected amino acid syntheses, including this compound.
- Enhanced reaction control and reproducibility
- Improved heat and mass transfer
- Reduced reaction times and waste generation
- Scalability and safety benefits
- The Boc-protection reaction is conducted in a continuous flow reactor with controlled mixing of 2-amino-2-methylbutanoic acid, Boc2O, and base.
- Reaction parameters such as temperature, flow rate, and residence time are optimized for maximum yield and purity.
- Inline purification and monitoring techniques ensure product quality.
This approach aligns with green chemistry principles and modern pharmaceutical manufacturing trends.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
---|---|---|---|---|
Boc Protection with Boc2O | Boc2O, triethylamine, CH2Cl2, room temp | Mild, high yield, simple | >90 | Common laboratory and industrial method |
Asymmetric Catalytic Hydrogenation | Ni(II) acetate, chiral ligand, ammonium formate, EtOH, 55°C, 8 h | High stereoselectivity, high yield | 91.9 | Suitable for chiral intermediates |
Continuous Flow Microreactor | Boc2O, base, continuous flow conditions | Scalable, efficient, green | >90 | Industrial scale, enhanced process control |
Research Findings and Analytical Data
- Stereochemical Integrity: Asymmetric hydrogenation methods maintain high enantiomeric excess, crucial for pharmaceutical applications.
- Purification: Crystallization from isopropyl acetate and n-heptane effectively isolates pure product with minimal impurities.
- Reaction Monitoring: Techniques such as NMR and HPLC are used to confirm completion of Boc protection and to assess purity.
- Mechanistic Insights: The Boc group protects the amino function, enabling selective downstream transformations; it can be removed under mild acidic conditions when needed.
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products
The major products formed from these reactions include protected amino acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid involves the protection of the amino group by the tert-butoxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during multi-step synthesis processes. The tert-butoxycarbonyl group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Structural and Functional Analysis
- Electronic Effects: The Boc group in all analogs provides electron-withdrawing properties, stabilizing the amino group. However, N-methylation in 4-((tert-Boc)(methyl)amino)butanoic acid reduces nucleophilicity, limiting its utility in certain reactions.
- Solubility: Lipophilic substituents, such as the oleylamide chain in (S)-2-((tert-Boc)amino)-4-oleylamido butanoic acid , drastically reduce aqueous solubility, whereas polar groups (e.g., dimethylamino-oxo in ) enhance compatibility with polar solvents.
- Stereochemical Impact: Enantiomers like (R)- and (S)-2-((tert-Boc)amino)-2-methylbutanoic acid exhibit distinct biological activities, underscoring the importance of chirality in drug design.
Activité Biologique
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (Boc-Ala) is an amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in various solvents. This article aims to explore the biological activity of Boc-Ala, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a branched aliphatic chain, which contributes to its unique properties and interactions within biological systems.
The biological activity of Boc-Ala is primarily attributed to its role as a precursor in peptide synthesis and as an inhibitor in various enzymatic reactions. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amino acid.
Enzyme Inhibition
Boc-Ala has been studied for its inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For example, it has shown potential as an inhibitor of amino acid racemases, which are critical in amino acid metabolism. By inhibiting these enzymes, Boc-Ala can alter the availability of amino acids necessary for protein synthesis and other metabolic processes.
Biological Activity Studies
Several studies have investigated the biological activities of Boc-Ala, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that Boc-Ala exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
Boc-Ala has also been evaluated for its anticancer properties. In cell line studies, it has shown cytotoxic effects against various cancer cell types, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) evaluated the effectiveness of Boc-Ala against various bacterial strains. Results indicated significant inhibition zones, suggesting potent antimicrobial activity.
- Cytotoxicity in Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that Boc-Ala exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating its potential as a targeted anticancer agent.
Q & A
Q. What are the standard synthetic routes for 4-((tert-butoxycarbonyl)amino)-2-methylbutanoic acid?
The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach is:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃ or DMAP) .
- Step 2 : Alkylation or carboxylation at the 2-methyl position under controlled conditions (e.g., using alkyl halides or malonate esters).
- Step 3 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) with LiOH or NaOH to yield the free carboxylic acid . Purification is achieved via recrystallization or reverse-phase HPLC, with purity verified by NMR (¹H/¹³C) and LC-MS .
Q. How is the structural integrity of this compound validated?
Key analytical methods include:
- NMR spectroscopy : ¹H NMR confirms Boc-group presence (δ 1.4 ppm for tert-butyl protons) and carboxylate proton absence (δ >12 ppm for free acid) .
- LC-MS : Monitors molecular ion peaks ([M+H]⁺ or [M−H]⁻) and detects impurities (<2% threshold) .
- FT-IR : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700–1750 cm⁻¹) .
Q. What are the common challenges in purifying this compound?
- Byproduct formation : Unreacted Boc anhydride or hydrolysis byproducts require careful pH control during extraction (e.g., ethyl acetate washes at pH 3–4) .
- Solubility issues : Low solubility in polar solvents necessitates mixed-solvent systems (e.g., DCM/hexane for recrystallization) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., L/D-amino acids) with chiral HPLC validation .
- Asymmetric catalysis : Employ catalysts like Jacobsen’s Co-salen complexes for stereoselective alkylation .
- Circular Dichroism (CD) : Quantify enantiomeric excess (ee) by comparing CD spectra to reference standards .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Kinetic analysis : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., Boc deprotection under acidic conditions) .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) using response surface methodology .
- Controlled water content : Trace water in anhydrous solvents can hydrolyze Boc groups prematurely; use molecular sieves or activated alumina .
Q. How can derivatives of this compound be designed for targeted bioactivity studies?
- Side-chain modifications : Introduce functional groups (e.g., fluorinated methyl groups) via Mitsunobu or Ullmann coupling .
- Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., p-nitrophenyl esters) for enhanced cellular uptake .
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound into peptide chains using Fmoc/t-Bu protocols .
Methodological Notes
- Stereochemical assignments : Use X-ray crystallography for absolute configuration determination, particularly for novel derivatives .
- Scale-up protocols : Transition from batch to flow chemistry for Boc protection steps to improve reproducibility and safety .
- Stability studies : Assess hydrolytic degradation in buffer solutions (pH 1–10) via accelerated stability testing (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.